2-(4-Butylphenyl)quinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(4-Butylphenyl)quinoline-4-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Starting Material: 2-(4-Butylphenyl)quinoline-4-carboxylic acid.
Reagent: Thionyl chloride (SOCl2).
Conditions: Reflux.
The carboxylic acid group is converted to the corresponding acyl chloride by the action of thionyl chloride, yielding this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butylphenyl)quinoline-4-carbonyl chloride can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively.
Hydrolysis: The compound can be hydrolyzed to form 2-(4-Butylphenyl)quinoline-4-carboxylic acid and hydrochloric acid (HCl).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine (TEA), to neutralize the HCl formed during the reaction.
Hydrolysis: The reaction can be carried out in the presence of water or aqueous base (e.g., NaOH) under mild conditions.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Carboxylic Acid: Formed by hydrolysis.
Scientific Research Applications
2-(4-Butylphenyl)quinoline-4-carbonyl chloride is primarily used in proteomics research. It serves as a building block for the synthesis of various biologically active molecules and can be used to modify proteins and peptides. Its applications include:
Chemical Biology: Used to study protein-ligand interactions and protein modifications.
Medicinal Chemistry: Employed in the synthesis of potential therapeutic agents.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Butylphenyl)quinoline-4-carbonyl chloride is primarily related to its reactivity as an acyl chloride. It can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Tert-butylphenyl)quinoline-4-carbonyl chloride .
- 2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride .
Uniqueness
2-(4-Butylphenyl)quinoline-4-carbonyl chloride is unique due to its specific butyl substitution on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s physical properties, such as solubility and stability, as well as its biological activity.
Properties
IUPAC Name |
2-(4-butylphenyl)quinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c1-2-3-6-14-9-11-15(12-10-14)19-13-17(20(21)23)16-7-4-5-8-18(16)22-19/h4-5,7-13H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTZIVVREYMEHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.